molecular formula C12H17NO2 B13580615 Methyl 2-amino-4-(2-methyl-2-propanyl)benzoate

Methyl 2-amino-4-(2-methyl-2-propanyl)benzoate

Cat. No.: B13580615
M. Wt: 207.27 g/mol
InChI Key: YAUGMNFUXAUDGZ-UHFFFAOYSA-N
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Description

Benzoic acid, 2-amino-4-(1,1-dimethylethyl)-, methyl ester (9CI) is a chemical compound with a unique structure that combines the properties of benzoic acid and an amino group with a tert-butyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-amino-4-(1,1-dimethylethyl)-, methyl ester typically involves the esterification of 2-amino-4-(1,1-dimethylethyl)benzoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-amino-4-(1,1-dimethylethyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Benzoic acid, 2-amino-4-(1,1-dimethylethyl)-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Benzoic acid, 2-amino-4-(1,1-dimethylethyl)-, methyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-amino-: Lacks the tert-butyl group, resulting in different chemical properties.

    Benzoic acid, 4-(1,1-dimethylethyl)-, methyl ester: Lacks the amino group, affecting its reactivity and applications.

    Benzoic acid, 2-amino-4-methyl-, methyl ester: Has a methyl group instead of a tert-butyl group, leading to different steric effects.

Uniqueness

The presence of both the amino group and the tert-butyl group in Benzoic acid, 2-amino-4-(1,1-dimethylethyl)-, methyl ester makes it unique. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

Methyl 2-amino-4-(2-methyl-2-propanyl)benzoate, also known as a derivative of benzoic acid, has garnered attention for its diverse biological activities. This article explores its pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C12_{12}H17_{17}NO2_2
  • Molecular Weight : 209.27 g/mol

The compound features a benzoate core with an amino group and a branched alkyl side chain, which may influence its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various derivatives showed that compounds with similar structures demonstrated potent activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32
Candida albicans4

These findings suggest that the compound's structural features contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. A recent study highlighted its ability to modulate inflammatory responses in macrophages, potentially reducing chronic inflammation associated with metabolic disorders like type 2 diabetes.

Case Study: Inhibition of Macrophage Activation

In vitro assays demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in activated macrophages. This suggests a mechanism whereby the compound may attenuate the inflammatory paracrine loop between macrophages and adipocytes.

Anticancer Activity

Emerging evidence points to the anticancer potential of this compound. In studies involving various cancer cell lines, the compound exhibited cytotoxic effects, indicating its potential as a therapeutic agent.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

The observed cytotoxicity may be attributed to the compound's ability to induce apoptosis in cancer cells, potentially through pathways involving mitochondrial dysfunction and oxidative stress.

Mechanistic Insights

The biological activity of this compound can be further understood through mechanistic studies:

  • Membrane Interaction : The compound's amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability.
  • Enzyme Inhibition : Preliminary data suggest that the compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) : The generation of ROS has been implicated in the cytotoxic effects observed in cancer cells, indicating a potential mechanism for its anticancer activity.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

methyl 2-amino-4-tert-butylbenzoate

InChI

InChI=1S/C12H17NO2/c1-12(2,3)8-5-6-9(10(13)7-8)11(14)15-4/h5-7H,13H2,1-4H3

InChI Key

YAUGMNFUXAUDGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C(=O)OC)N

Origin of Product

United States

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